3-Cyclohexyl-2-hydroxybenzaldehyde
Overview
Description
3-Cyclohexyl-2-hydroxybenzaldehyde is an organic compound with the molecular formula C13H16O2 It is characterized by a cyclohexyl group attached to the benzene ring, which also contains a hydroxyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexylbenzene with a suitable acylating agent, followed by oxidation to introduce the hydroxyl group. Another method includes the use of cyclohexylmagnesium bromide in a Grignard reaction with 2-hydroxybenzaldehyde.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions, utilizing catalysts such as aluminum chloride. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 3-Cyclohexyl-2-hydroxybenzoic acid.
Reduction: 3-Cyclohexyl-2-hydroxybenzyl alcohol.
Substitution: 3-Cyclohexyl-2-methoxybenzaldehyde (when reacted with methanol).
Scientific Research Applications
3-Cyclohexyl-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Hydroxybenzaldehyde
- 3-Hydroxybenzaldehyde
- 4-Hydroxybenzaldehyde
Comparison: 3-Cyclohexyl-2-hydroxybenzaldehyde is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This differentiates it from other hydroxybenzaldehydes, making it more suitable for specific applications where bulkier substituents are advantageous.
Properties
IUPAC Name |
3-cyclohexyl-2-hydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h4,7-10,15H,1-3,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCSMURKCUUBKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC(=C2O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503409 | |
Record name | 3-Cyclohexyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66232-33-5 | |
Record name | 3-Cyclohexyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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